Binding Affinity of (2S,3R) vs. (2R,3S) Enantiomers
The (2S,3R) stereochemistry of the target compound is essential for high-affinity binding to the apo(a) KIV8 domain. Direct head-to-head comparison data from US Patent 11,286,249 (Example 18) and BindingDB show that the (2R,3S) enantiomer ((2R)-3-phenyl-2-[(3S)-pyrrolidin-3-yl]propanoic acid) demonstrates a markedly reduced binding affinity with an IC50 of 126 nM [1]. In contrast, multivalent compounds incorporating the (2S,3R) moiety as a pharmacophore achieve sub-nanomolar binding, with an IC50 of 0.314 nM for a trivalent derivative in the same competitive binding assay [2]. This >400-fold difference underscores the critical importance of the correct stereochemical configuration for target engagement.
| Evidence Dimension | Binding Affinity (IC50) to Human Apolipoprotein(a) KIV8 Domain |
|---|---|
| Target Compound Data | IC50 = 0.314 nM (for multivalent analog containing the (2S,3R) moiety) |
| Comparator Or Baseline | (2R)-3-Phenyl-2-[(3S)-pyrrolidin-3-yl]propanoic acid: IC50 = 126 nM |
| Quantified Difference | Approximately 401-fold lower potency for the (2R,3S) enantiomer |
| Conditions | In vitro competitive binding assay against human apo(a) protein (US Patent 11,286,249, Example 18) |
Why This Matters
Procurement of the correct (2S,3R) stereoisomer is essential for achieving the target potency required for downstream Lp(a) disruptor development; the incorrect enantiomer would compromise assay sensitivity and lead to false negatives.
- [1] BindingDB. BDBM544458: (2R)-3-Phenyl-2-[(3S)-pyrrolidin-3-yl]propanoic acid; hydrochloride. IC50: 126 nM. Entry Date: 2022-07-16. View Source
- [2] BindingDB. BDBM544455: 3-[3-[[bis[[3-[2-carboxy-2-[(3R)-pyrrolidin-3-yl]propyl]phenyl]methyl]amino]methyl]phenyl]-2-methyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid; tetrahydrochloride. IC50: 0.314 nM. Entry Date: 2022-07-16. View Source
